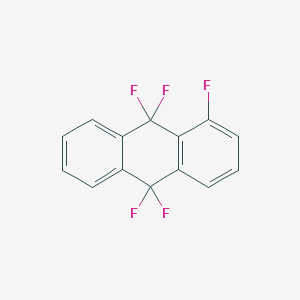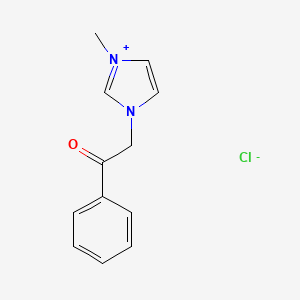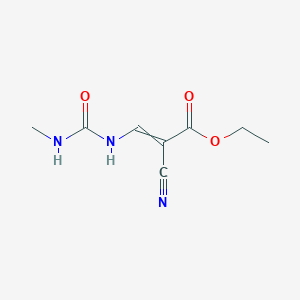![molecular formula C11H15N3OS B1656625 [(E)-(4-propoxyphenyl)methyleneamino]thiourea CAS No. 5351-86-0](/img/structure/B1656625.png)
[(E)-(4-propoxyphenyl)methyleneamino]thiourea
Vue d'ensemble
Description
Thioureas are a class of organosulfur compounds characterized by a functional group consisting of two amine groups (-NH2) attached to a carbonyl group (C=O). They are used in various applications, including organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thioureas can be synthesized by the reaction of various amines with carbon disulfide . The exact method of synthesis can vary depending on the specific thiourea derivative being produced .Molecular Structure Analysis
The molecular structure of thioureas involves a carbonyl group (C=O) attached to two amine groups (-NH2). The exact structure can vary depending on the specific thiourea derivative .Chemical Reactions Analysis
Thioureas can participate in a variety of chemical reactions, including the formation of heterocyclic compounds and complex formation with metal ions . They can also act as organocatalysts in many reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thioureas can vary depending on their specific structure. For example, they are generally soluble in water and alcohol but insoluble in nonpolar solvents.Applications De Recherche Scientifique
Corrosion Inhibition
NSC728 has been studied for its potential as a corrosion inhibitor, particularly for mild steel in acidic environments. The compound’s efficacy in preventing corrosion could be attributed to its ability to form a protective layer on the metal surface, thus reducing the rate of metal dissolution and acid attack .
Gold Recovery from E-Waste
Thiourea derivatives, including NSC728, are being explored as eco-friendlier alternatives to traditional gold leaching chemicals like cyanide. Their application in the recovery of gold from electronic waste is particularly promising due to their faster reaction kinetics and lower toxicity .
Anticancer Research
Compounds structurally related to NSC728 have been synthesized with thiourea linkages to improve their selectivity and efficacy against cancer cells. These compounds, including NSC728 analogs, are being investigated for their potential to selectively target and treat various types of cancer .
Space Science and Material Research
While not directly linked to NSC728, thiourea-based compounds have been utilized in space science experiments. For instance, high-quality crystal materials difficult to produce on Earth have been obtained in space, which are crucial for the development of high-performance semiconductor alloys .
Neural Stem Cell Tracking
Thiourea compounds are part of the ongoing research in neural stem cell tracking. They are used in labeling and imaging techniques to monitor the efficacy and safety of stem cell therapies for neurological diseases .
Mécanisme D'action
The mechanism of action of thioureas can vary depending on their specific structure and the context in which they are used. For example, some thiourea derivatives have been found to exhibit biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(E)-(4-propoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-15-10-5-3-9(4-6-10)8-13-14-11(12)16/h3-6,8H,2,7H2,1H3,(H3,12,14,16)/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNUSUFXTTYKA-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425966 | |
| Record name | NSC728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5351-86-0 | |
| Record name | NSC728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-[[2-(2-methoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate](/img/structure/B1656543.png)

![4-amino-N'-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1656545.png)

![(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1656552.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B1656553.png)

![Anilino({(E)-[(4-bromophenyl)methylidene]amino}oxy)methanone](/img/structure/B1656556.png)
![4-Fluoro-N'-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B1656557.png)


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1656562.png)
![[[4-(Benzoyloxyamino)-4-oxobutanoyl]amino] benzoate](/img/structure/B1656565.png)